molecular formula C10H22O14S4 B109369 Mannosulfan CAS No. 7518-35-6

Mannosulfan

Cat. No. B109369
CAS RN: 7518-35-6
M. Wt: 494.5 g/mol
InChI Key: UUVIQYKKKBJYJT-ZYUZMQFOSA-N
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Description

Mannosulfan (also known as 2-deoxy-2-sulfamoyl-mannose) is a sugar-based compound that is used in a variety of scientific experiments. It is a versatile compound that can be used in a variety of applications, including biochemical and physiological studies. It is also used in the synthesis of other compounds, such as glycoproteins and glycolipids.

Scientific Research Applications

1. Pharmacokinetics and Insulin Interaction

  • Mannosulfan's pharmacokinetics were investigated to understand its interactions with insulin, revealing that insulin enhances the absorption rate of mannosulfan and prolongs its elimination from the body. This study suggests that insulin may promote the transfer of mannosulfan from blood to tissues, including tumors, potentially improving its antitumor effectiveness while decreasing toxicity (Danysz, Wutkiewicz, & Wierzba, 1979).

2. Biotechnological Applications

  • Mannans, a key component of mannosulfan, are renewable bioresources with diverse applications in biofuels, health, food, and feed industries. Enzymatic hydrolysis of mannans using mannanases is crucial for producing second-generation biofuels and health-promoting manno-oligosaccharides. Moreover, mannan-degrading enzymes have roles in industries like cleansing and food (Yamabhai et al., 2016).
  • Mannan-degrading enzymes, produced by various microorganisms, have wide-ranging industrial applications due to their ability to act in diverse pH and temperature conditions. These enzymes are employed in industries such as pulp and paper, pharmaceuticals, food, feed, oil, and textiles (Chauhan et al., 2012).

3. Role in Food and Health Industries

  • Mannans are widely used in the food industry due to their non-toxicity and diverse applications such as edible films, stabilizers, texture improvers, and water absorbents. They also offer health benefits like obesity control, gut health management, and risk reduction of colorectal cancer (Singh, Singh, & Arya, 2018).
  • The structure and biological activities of β-glucan and mannan from yeast cell walls have shown potential in replacing antibiotics for animal disease prevention and treatment. Modified β-glucan and mannan can improve intestinal health, stimulate immunity, and have antioxidant properties (Liu et al., 2021).

4. Mannan Structure and Enzyme Systems

  • Mannan, a major constituent of hemicellulose in plant walls, has complex structures requiring specific enzymes for breakdown. These enzymes, including β-mannanase and β-mannosidase, have applications in pharmaceuticals, food, and other industries (Moreira & Filho, 2008).

5. Antiviral and Immunomodulatory Effects

  • Mannans and their derivatives have shown potential in immunomodulation and as adjuvants for vaccines, enhancing antibody production and inducing phenotypic and functional maturation of dendritic cells (Sheng et al., 2006).

properties

IUPAC Name

[(2R,3S,4S,5R)-3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVIQYKKKBJYJT-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024548
Record name D-Mannitol 1,2,5,6-tetramethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mannosulfan

CAS RN

7518-35-6
Record name Mannosulfan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7518-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannosulfan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannosulfan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Mannitol 1,2,5,6-tetramethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNOSULFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135FQ40L36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
A Danysz, M Wutkiewicz, K Wierzba - Archivum Immunologiae et …, 1979 - europepmc.org
… the antitumor action of mannosulfan after its administration … mannosulfan in the plasma were determined by gas chromatography. Insulin enhanced the rate of absorption of mannosulfan …
Number of citations: 1 europepmc.org
G Jeswani, SD Paul - Nano-and Microscale Drug Delivery Systems, 2017 - Elsevier
… Newer alkyl sulfonates mannosulfan and treosulfan are less toxic compared to busulfan. … Mannosulfan is a typical example of the prototype drug busulfan. Mannosulfan, an alkyl …
Number of citations: 12 www.sciencedirect.com
ANU SOOTS, P HÄYRY - Transplantation, 1978 - journals.lww.com
We have made preliminary investigations into the effect of 33 different drugs on the survival of rat cardiac allografts, the drugs being administered to the allograft donor. All drugs were …
Number of citations: 28 journals.lww.com
G Nagy, M Lehi - Haematologia, 1975 - europepmc.org
Experience with cytostatic treatment performed in patients with polycythaemia rubra vera is reviewed. The effectivity and side effects of the drugs applied are evaluated. Mannosulfan …
Number of citations: 1 europepmc.org
VR Akhmetova, NS Akhmadiev, MF Abdullin… - RSC …, 2020 - pubs.rsc.org
… Structural analogues of treosulfan (methanesulfonic acid derivatives), busulfan and mannosulfan, are also used as alkylating drugs (Fig. 1). …
Number of citations: 15 pubs.rsc.org
L Kovalova - 2009 - publications.rwth-aachen.de
Many pharmaceuticals have attracted the attention of environmental scientists and are of concern due to their observed occurrence in surface water, ground water, drinking water, …
Number of citations: 3 publications.rwth-aachen.de
NE Mischler, RH Earhart, B Carr, DC Tormey - Cancer Treatment Reviews, 1979 - Elsevier
This article has surveyed the current status of dibromodulcitol with respect to chemistry, mechanism of action, animal and human pharmacology and experimental and clinical antitumor …
Number of citations: 30 www.sciencedirect.com
J Knoll - Annual Review of Pharmacology and Toxicology, 1976 - annualreviews.org
In the Middle Ages universities were already established in Hungary. The first record of the teaching of medicine in Hungary is to be found in the papal bull of Boniface IX (1399), which …
Number of citations: 2 www.annualreviews.org
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
GWA Milne - 2017 - books.google.com
This title was first published in 2000: One of the most active areas in medicinal chemical research concerns the search for drugs used to treat different forms of cancer. This Handbook …
Number of citations: 42 books.google.com

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